molecular formula C21H19N3O3S2 B2795824 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide CAS No. 850932-92-2

2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide

Cat. No. B2795824
M. Wt: 425.52
InChI Key: NSTOKCDZWPTBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of the tumor suppressor protein p53.

Scientific Research Applications

Sulfonamides: A Review of Patents and Therapeutic Potentials

Sulfonamides have been extensively studied for their clinical applications, encompassing a variety of drugs like diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. Research and patents from 2008 to 2012 highlight the continuous exploration of novel sulfonamides for selective antiglaucoma drugs, antitumor agents, and diagnostic tools, especially those targeting tumor-associated isoforms CA IX/XII and antiglaucoma agents incorporating NO-donating moieties (Carta, Scozzafava, & Supuran, 2012). This demonstrates the critical role of sulfonamides in developing new drugs with enhanced specificity and efficacy for treating various conditions.

Biological Effects of Structurally Related Compounds

Investigations into acetamide, formamide, and their derivatives provide insights into the biological effects of these compounds, offering a foundational understanding that could be applied to studying compounds like "2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide". Such studies delve into the toxicology and biological consequences of exposure, highlighting the importance of understanding the biochemical interactions and potential therapeutic applications of structurally related compounds (Kennedy, 2001).

Antioxidant Activities of Benzothiazoles

Research on the antioxidant capacity of compounds related to benzothiazoles, such as the ABTS/PP decolorization assay, sheds light on the potential of sulfonamide-related compounds in antioxidant applications. The study of reaction pathways for certain antioxidants suggests the significance of structural motifs in enhancing antioxidant capabilities, which could be relevant for the evaluation of "2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide" and its derivatives (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-15-6-2-3-7-16(15)12-24-13-19(17-8-4-5-9-18(17)24)29(26,27)14-20(25)23-21-22-10-11-28-21/h2-11,13H,12,14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTOKCDZWPTBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide

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